Quinoxaline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, 5,8-Dibromo-2,3-diethylquinoxaline is a compound of interest, although not directly studied in the provided papers, its structural analogs have been investigated for various biological properties. The papers provided focus on different bromo- and amino-substituted quinoxalines, which offer insights into the potential characteristics and applications of related compounds1 2.
The primary chemical reaction involving 5,8-Dibromo-2,3-diethylquinoxaline is the palladium-catalyzed Stille coupling reaction. [, , , , ] This reaction enables the formation of carbon-carbon bonds between the bromine-bearing carbons of the molecule and organotin reagents. This reaction is particularly useful for synthesizing conjugated polymers where 5,8-Dibromo-2,3-diethylquinoxaline acts as a monomer unit.
The amino derivatives of quinoxaline compounds have shown promise as antimicrobial agents. The study on 5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives indicates potential for the development of new antibiotics that could be more effective against certain strains of bacteria1. This is particularly relevant in the context of increasing antibiotic resistance.
In the field of neurology, the 5-aminomethylquinoxaline-2,3-diones offer a novel class of AMPA receptor antagonists that could be used in the treatment of conditions associated with excessive glutamatergic activity, such as epilepsy or neurodegenerative diseases2. The ability of these compounds to protect against convulsions in animal models highlights their therapeutic potential.
The antimicrobial activities of amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have been explored, where the bromine atoms of the title compound were replaced with different amino groups1. These modifications resulted in compounds with significant activity against both gram-positive and gram-negative bacteria, as well as yeast. The derivatives were particularly more effective against gram-positive bacteria, although no clear correlation between the structural changes and the minimum inhibitory concentrations (MIC) was established1.
Another study investigated a series of 5-aminomethylquinoxaline-2,3-diones as potent and selective AMPA receptor antagonists2. These compounds also showed activity at the glycine-binding site of NMDA receptors. The water-soluble quinoxaline-2,3-dione derivatives demonstrated protective effects in a mouse model of electroshock-induced convulsions, suggesting a potential application in the treatment of neurological disorders2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: